Piperidolate Hydrochloride

Catalog No.
S539741
CAS No.
129-77-1
M.F
C21H26ClNO2
M. Wt
359.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidolate Hydrochloride

CAS Number

129-77-1

Product Name

Piperidolate Hydrochloride

IUPAC Name

(1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

InChI

InChI=1S/C21H25NO2.ClH/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H

InChI Key

RBGWCEWDAHDPEH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-ethyl-3-piperidyl diphenylacetate, piperidolate, piperidolate hydrochloride

Canonical SMILES

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

The exact mass of the compound Piperidolate hydrochloride is 359.1652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piperidolate Hydrochloride (CAS 129-77-1) is a synthetic tertiary amine and a selective muscarinic acetylcholine receptor (mAChR) antagonist, primarily utilized in pharmacological research and formulation development targeting gastrointestinal smooth muscle spasms . Unlike highly lipophilic free-base alkaloids, this hydrochloride salt is engineered for aqueous processability, readily dissolving in physiological buffers for immediate use in in vitro and in vivo models [1]. By selectively blocking the binding of acetylcholine to M2 and M3 receptor subtypes in peripheral tissues, it effectively inhibits smooth muscle contraction . For procurement teams and assay developers, Piperidolate Hydrochloride represents a chemically stable, water-soluble standard for isolating peripheral cholinergic pathways without the complex formulation requirements of its free-base counterpart.

Substituting Piperidolate Hydrochloride with generic antispasmodics or universal muscarinic antagonists introduces critical flaws into experimental and formulation workflows [1]. Utilizing Dicyclomine, a common in-class substitute, introduces direct calcium-channel blockade alongside muscarinic antagonism, confounding data in receptor-specific smooth muscle assays . Conversely, employing the universal benchmark Atropine Sulfate results in rapid blood-brain barrier penetration, triggering central nervous system (CNS) effects that obscure peripheral pharmacodynamic readouts in in vivo models[2]. Furthermore, attempting to use Piperidolate free base instead of the targeted hydrochloride salt (CAS 129-77-1) drastically reduces aqueous solubility, forcing the use of organic co-solvents like DMSO that can precipitate out of solution or cause cellular toxicity in sensitive high-throughput screens [1].

Aqueous Solubility and Buffer Processability

The hydrochloride salt form of Piperidolate is specifically selected for its favorable dissolution profile in aqueous environments. While the Piperidolate free base is highly lipophilic with a calculated LogP of approximately 3.85, severely limiting its solubility in water, Piperidolate Hydrochloride achieves an aqueous solubility exceeding 10 mM [1]. This fundamental difference allows researchers to prepare stable, high-concentration stock solutions directly in physiological buffers without relying on high volumes of DMSO, which can induce solvent-mediated cytotoxicity in cell-based assays .

Evidence DimensionAqueous Solubility Limit
Target Compound Data>10 mM (freely soluble in water/physiological buffers)
Comparator Or BaselinePiperidolate Free Base (<0.1 mM aqueous solubility, LogP ~3.85)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard physiological buffers (pH 7.0-7.4) at 25°C

Eliminates the need for organic co-solvents in assay preparation, ensuring formulation stability and preventing solvent-induced artifacts in high-throughput screening.

Receptor Specificity vs. Dual-Action Antispasmodics

In gastrointestinal smooth muscle models, achieving pure cholinergic blockade is essential for accurate pathway mapping. Dicyclomine, a frequently procured alternative, acts as both a muscarinic antagonist and a direct smooth muscle relaxant via calcium channel blockade . In contrast, Piperidolate Hydrochloride exerts its spasmolytic effects strictly through competitive antagonism of muscarinic receptors (primarily M2/M3), preventing acetylcholine-induced contractions without directly altering intracellular calcium channel dynamics . This mechanistic purity makes Piperidolate a highly targeted option for assays designed to isolate G-protein coupled receptor (GPCR) signaling cascades.

Evidence DimensionMechanism of Spasmolytic Action
Target Compound DataPure muscarinic receptor antagonism (blocks ACh-induced contraction)
Comparator Or BaselineDicyclomine Hydrochloride (exhibits secondary direct calcium channel blockade)
Quantified DifferenceAbsence of direct Ca2+ channel interference in Piperidolate
ConditionsIsolated smooth muscle contraction assays (e.g., organ bath)

Prevents confounding data in receptor-specific screening by ensuring smooth muscle relaxation is strictly mediated via the cholinergic pathway.

Peripheral Restriction in Systemic In Vivo Models

When designing in vivo models to study peripheral muscarinic targets, minimizing central nervous system (CNS) interference is a primary procurement criterion. Atropine Sulfate, the universal muscarinic benchmark, readily crosses the blood-brain barrier, leading to significant central receptor occupancy and behavioral side effects[1]. Piperidolate Hydrochloride, despite being a tertiary amine, penetrates the CNS far less readily than Atropine [2]. This restricted biodistribution ensures that its pharmacological action remains localized to peripheral smooth muscle, providing cleaner pharmacodynamic readouts for gastrointestinal and biliary research [3].

Evidence DimensionCentral Nervous System (CNS) Penetration
Target Compound DataLow blood-brain barrier permeability (restricted central activity)
Comparator Or BaselineAtropine Sulfate (high BBB permeability, rapid central receptor occupancy)
Quantified DifferenceSignificantly reduced central muscarinic side effects compared to Atropine
ConditionsSystemic administration in in vivo pharmacokinetic/pharmacodynamic models

Enables the selective study of peripheral gastrointestinal and biliary targets without triggering dose-limiting central neurological side effects.

Isolated Organ Bath Assays for Peripheral GPCR Signaling

Because Piperidolate Hydrochloride lacks the direct calcium-channel blocking activity seen in dual-action agents like Dicyclomine, it is a highly effective standard for isolated organ bath studies (e.g., using guinea pig ileum). It allows researchers to accurately quantify M2/M3 muscarinic receptor antagonism and map pure cholinergic signaling cascades without off-target smooth muscle interference .

In Vivo Gastrointestinal Motility and IBS Modeling

For in vivo models evaluating irritable bowel syndrome (IBS) or biliary spasms, Piperidolate Hydrochloride provides a distinct advantage over Atropine. Its reduced blood-brain barrier penetration ensures that researchers can measure peripheral antispasmodic efficacy and gastrointestinal transit times without the confounding influence of central nervous system toxicity or behavioral alterations [1].

Aqueous Liquid Formulation Prototyping

In pharmaceutical development and industrial formulation, the high aqueous solubility (>10 mM) of the hydrochloride salt makes it a highly suitable candidate for prototyping oral liquids or injectable antispasmodics. It eliminates the need for complex lipid-based delivery systems or high concentrations of organic co-solvents, streamlining the scale-up process for aqueous-based manufacturing [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.1652068 Da

Monoisotopic Mass

359.1652068 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57UA660ILV

Related CAS

82-98-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

129-77-1

Wikipedia

Piperidolate hydrochloride

Dates

Last modified: 08-15-2023
1: Attwood D. Aggregation of antiacetylcholine drugs in aqueous solution: micellar properties of some diphenylmethane derivatives. J Pharm Pharmacol. 1976 May;28(5):407-9. PubMed PMID: 6747.
2: Kelkar MS. Atropine substitutes and the writhing syndrome in mice. Arch Int Pharmacodyn Ther. 1977 Sep;229(1):133-7. PubMed PMID: 931459.
3: FILIPAZZI A, LOSAPIO M. [Considerations on ventricular fibrillation in hypothermia and on the anti-fibrillating action of piperidolate hydrochloride]. Riv Patol Clin. 1961 Dec;16:926-30. Italian. PubMed PMID: 13892861.
4: HARA M, HARBERG FJ, HUDSON LH. Antifibrillatory action of piperidolate hydrochloride (dactil) in hypothermia. AMA Arch Surg. 1957 Nov;75(5):780-4. PubMed PMID: 13468923.
5: PIPERIDOLATE hydrochloride. J Am Med Assoc. 1957 May 18;164(3):281. PubMed PMID: 13415981.
6: SALLE J. [Effect of piperidolate hydrochloride on Oddi's sphincter function in the guinea pig]. C R Seances Soc Biol Fil. 1958;152(4):575-8. French. PubMed PMID: 13597345.

Explore Compound Types